Product packaging for Di-tert-butyl 2-(hydroxymethyl)succinate(Cat. No.:)

Di-tert-butyl 2-(hydroxymethyl)succinate

Cat. No.: B13097871
M. Wt: 260.33 g/mol
InChI Key: ODPAYOZJCQATEZ-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(hydroxymethyl)succinate (CAS 1782117-64-9) is a protected succinate derivative of interest in organic synthesis and medicinal chemistry. This compound serves as a versatile chemical building block or synthetic intermediate for the preparation of more complex molecules. Its structure, featuring a hydroxymethyl group and tert-butyl ester protections, makes it a valuable precursor in multi-step synthetic routes. Recent research has demonstrated its use as a key intermediate in the synthesis of highly strained pyrrolidine nitroxides . These nitroxides are valuable molecular tools for studying biomolecules in living cells and for applications in functional EPR and NMR imaging . The tert-butyl ester groups offer stability during synthetic manipulations and can be readily deprotected under acidic conditions to generate the free dicarboxylic acid for further functionalization. This product is provided for chemical research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O5 B13097871 Di-tert-butyl 2-(hydroxymethyl)succinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

ditert-butyl 2-(hydroxymethyl)butanedioate

InChI

InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3

InChI Key

ODPAYOZJCQATEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Di Tert Butyl 2 Hydroxymethyl Succinate

Enantioselective Synthesis of Di-tert-butyl 2-(hydroxymethyl)succinate and its Stereoisomers

While asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries are established strategies for the enantioselective synthesis of chiral molecules, specific examples and detailed research findings for their application in the synthesis of this compound are not described in the available scientific literature.

Asymmetric Catalysis in C–C Bond Formation Leading to the 2-(Hydroxymethyl) Center

Information regarding specific chiral ligand-mediated approaches or organocatalytic domino annulations for the synthesis of this compound is not available.

Chiral Ligand-Mediated Approaches

No data was found on the use of specific chiral ligands to catalyze the formation of the 2-(hydroxymethyl) center in this compound.

Organocatalytic Domino Annulations for Analogous Systems

While organocatalysis is a powerful tool in asymmetric synthesis, no literature was identified that describes its use in domino annulations to produce this compound or closely related analogues.

Biocatalytic Transformations for Chiral Induction

There is no specific information available on the use of enzymes or whole-cell systems for the chiral induction to produce enantiomerically enriched this compound.

Chiral Auxiliary-Based Synthetic Strategies

The use of chiral auxiliaries to control the stereochemistry in the synthesis of this compound has not been reported in the searched scientific literature.

Regioselective Functionalization of Succinate (B1194679) Precursors

Detailed methods for the regioselective functionalization of succinate precursors to specifically yield this compound are not documented.

Convergent and Divergent Synthetic Routes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, established organometallic reactions that proceed in a one-pot fashion can be adapted for this purpose.

The Reformatsky reaction, for example, provides a classic method for preparing β-hydroxy esters. wikipedia.orgbyjus.comlibretexts.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comthermofisher.com A plausible MCR-like approach to the target molecule could involve the reaction of a suitably functionalized succinate precursor, such as Di-tert-butyl 2-bromosuccinate, with formaldehyde (B43269) and activated zinc.

In this proposed one-pot synthesis, the zinc would first undergo oxidative insertion into the carbon-bromine bond of the succinate to form an organozinc intermediate, often called a Reformatsky enolate. libretexts.org This nucleophilic species would then add to the carbonyl group of formaldehyde present in the same reaction vessel. A subsequent acidic workup would yield this compound. The key advantage of using zinc is that the resulting organozinc enolates are generally less reactive than their lithium counterparts, preventing self-condensation or reaction with the ester functional groups. wikipedia.orgorganic-chemistry.org

One-pot syntheses, which involve multiple sequential reaction steps in a single reactor without isolating intermediates, are highly desirable for improving process efficiency, reducing waste, and saving time. youtube.comyoutube.com This strategy is particularly effective for constructing functionalized molecules.

A relevant example is the one-pot, two-step synthesis of a natural succinate derivative of 5-(hydroxymethyl)furfural (HMF). byjus.com In this procedure, HMF was first treated with succinic anhydride (B1165640) to form a mono-succinate intermediate, which was then esterified in the same pot by the addition of n-butyl bromide to afford the final product in high yield. byjus.com This demonstrates a sequential esterification strategy within a single vessel.

Similarly, Barbier-type reactions offer a one-pot approach where an organometallic reagent is generated in situ in the presence of the electrophile. wikipedia.orgnrochemistry.com Unlike the pre-formation of a Grignard reagent, the Barbier reaction combines the alkyl halide, metal (e.g., zinc, indium, magnesium), and carbonyl compound in one flask. wikipedia.orgchemrxiv.org This principle could be applied to generate a nucleophilic succinate species in situ for immediate reaction with formaldehyde, streamlining the synthesis and avoiding the handling of potentially unstable organometallic intermediates. Such one-pot strategies are central to modern synthetic chemistry for creating complex functionalized derivatives efficiently. thieme-connect.com

Sustainable and Bio-based Synthetic Pathways

The development of synthetic routes from renewable biomass feedstocks is a cornerstone of green chemistry. Both succinic acid and furan-based compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are recognized as key platform chemicals derivable from the fermentation or dehydration of carbohydrates. libretexts.orgresearchgate.net

One sustainable pathway to this compound could begin with bio-succinic acid. Furfural, obtained from hemicellulose, can be catalytically oxidized to succinic acid using various methods, including heterogeneous acid catalysts with hydrogen peroxide. thermofisher.com This bio-derived succinic acid can then be converted into the target molecule using the chemical methods described previously, such as esterification and controlled hydroxymethylation.

Alternatively, a more direct approach involves the functionalization of HMF, which is readily obtained from fructose (B13574). byjus.com HMF contains both an aldehyde and a hydroxymethyl group, making it a versatile starting material. Synthetic strategies have been developed to convert HMF into various succinic acid derivatives. For instance, the catalytic wet oxidation of HMF can yield succinic acid directly. wikipedia.org Furthermore, the hydroxymethyl group of HMF can be directly esterified with succinic anhydride, demonstrating a method to link a biomass-derived alcohol to a succinate backbone. byjus.com Another relevant transformation is the hydroxymethylation of furfural derivatives, which showcases a pathway for adding the required C1 functionality to a bio-based furan (B31954) ring system. nrochemistry.com These approaches leverage the inherent functionality of biomass-derived molecules to build more complex chemical structures, reducing reliance on petrochemical feedstocks.

Catalytic Conversion of Sugars to Precursors

The synthesis of this compound from renewable resources represents a significant advancement in sustainable chemistry. A key strategy involves the catalytic conversion of biomass-derived sugars into suitable chemical precursors. This approach leverages the abundance of carbohydrates, such as glucose and fructose, found in lignocellulosic biomass. dtu.dkrsc.org The primary pathway involves the transformation of these sugars into platform molecules like succinic acid and its derivatives, which can then be further functionalized.

The conversion of sugars into these precursors is a multi-step process that often begins with the acid-catalyzed dehydration of C5 and C6 sugars into furfural and 5-hydroxymethylfurfural (HMF), respectively. rsc.orgtechscience.com These furanic compounds serve as versatile intermediates that can be subsequently oxidized to dicarboxylic acids. researchgate.net For instance, succinic acid can be obtained through the gas-phase oxidation of furfural, which itself is derived from the dehydration of xylose, a sugar readily available from hemicellulose. mdpi.com

Another significant route is the aqueous phase reforming (APR) of sugars. This process utilizes catalysts to convert soluble sugars into a mixture of valuable chemical intermediates, including acids and alcohols. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity towards desired precursors.

Heterogeneous catalysts are often favored in these conversions due to their ease of separation and potential for reuse. For example, various metal-supported catalysts have been investigated for the oxidation of monosaccharides to sugar acids, which are also potential precursors. biofueljournal.combiofueljournal.com The development of efficient catalytic systems that can operate under mild conditions is a primary focus of current research to enhance the economic viability and environmental sustainability of these processes. biofueljournal.com

The isomerization of glucose to fructose is another critical step, as fructose dehydrates to HMF more readily and with higher selectivity than glucose. dtu.dktechscience.com This isomerization can be catalyzed by both Lewis and Brønsted acids. dtu.dk The subsequent dehydration of fructose to HMF is also an acid-catalyzed reaction. techscience.com

Detailed research findings on the catalytic conversion of glucose to various precursors are summarized in the following tables.

Table 1: Catalytic Conversion of Glucose to 5-Hydroxymethylfurfural (HMF)

Catalyst Co-solvent/Medium Temperature (°C) Time (h) Glucose Conversion (%) HMF Selectivity (%)
H2SO4 Saturated NaCl/GVL - - - -
PTA - 180 0.17 12.55 10.13
P0.5/BM1.0 - 140 - - 46.29
Lewis/Brønsted Acids Aqueous - - - -

Data sourced from multiple studies highlighting various catalytic systems. nih.govnih.gov

Table 2: Catalytic Oxidation of Glucose to Gluconic Acid

Catalyst Oxidant Temperature (°C) Pressure Yield (%)
Pt-Zn/strawC Air 20 Atmospheric 99.9
Pd supported on carbon O2 Room Temp Atmospheric -

This table summarizes findings from studies on the selective oxidation of glucose. biofueljournal.combiofueljournal.com

The development of these catalytic pathways from abundant and renewable sugars to key chemical precursors is fundamental for the sustainable production of specialty chemicals like this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Governing the Formation of Di-tert-butyl 2-(hydroxymethyl)succinate

The formation of the this compound structure is most plausibly achieved through an aldol-type reaction. This involves the generation of an enolate from di-tert-butyl succinate (B1194679), which then acts as a nucleophile, attacking an electrophilic source of a hydroxymethyl group, typically formaldehyde (B43269). The mechanism of this reaction, particularly in terms of stereoselectivity and the influence of reaction conditions, is critical to controlling the final product structure.

Stereocontrol and Diastereoselective Pathways

Achieving stereocontrol in the synthesis of substituted succinates is a significant area of research. When forming this compound, the carbon atom to which the hydroxymethyl group is attached becomes a chiral center. Controlling the stereochemistry at this center is crucial for applications in asymmetric synthesis.

The direct catalytic asymmetric cross-aldol reaction is a powerful method for creating specific stereoisomers. organic-chemistry.org In the context of synthesizing the target molecule, an enolate of di-tert-butyl succinate would react with formaldehyde. The stereochemical outcome of this reaction can be directed by using chiral catalysts, such as proline and its derivatives, which operate through an enamine-based mechanism analogous to Type I aldolase (B8822740) enzymes. nih.govrsc.org These organocatalysts can create a stereochemically defined transition state, leading to high enantioselectivity. rsc.org

Alternatively, metal-based chiral Lewis acid catalysts can be employed to coordinate with both the enolate and the aldehyde, organizing the transition state to favor the formation of one enantiomer over the other. organic-chemistry.org The choice of catalyst and reaction conditions can be guided by computational models and chemoinformatic methods to optimize stereoselectivity. researchgate.net The development of stereodivergent methods, for instance through asymmetric transfer hydrogenation of a related maleimide (B117702) precursor, also offers pathways to access different stereoisomers of functionalized succinate derivatives. nih.gov

Key Approaches to Stereocontrol:

Chiral Auxiliaries: Attaching a chiral auxiliary to the succinate starting material can direct the approach of the electrophile.

Chiral Catalysts: Use of chiral organocatalysts (e.g., L-proline) or chiral metal complexes (e.g., Rhodium or Copper complexes) can induce high enantioselectivity. nih.govnih.gov

Substrate Control: Existing stereocenters in a more complex starting material can influence the stereochemical outcome of the hydroxymethyl group addition.

Kinetic and Thermodynamic Considerations in Catalyst Design

The regioselectivity and stereoselectivity of the formation reaction are governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org In the deprotonation of an unsymmetrical ketone or ester, the kinetic enolate is formed by removing the most accessible proton, while the thermodynamic enolate is the more stable, more substituted one. wikipedia.org For di-tert-butyl succinate, the two α-carbons are equivalent, but in a substituted succinate, this distinction becomes critical.

Kinetic Control: This regime favors the product that is formed fastest, resulting from the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com Kinetic control is typically achieved at low temperatures with strong, sterically hindered bases (like lithium diisopropylamide, LDA) and aprotic solvents. These conditions promote rapid and irreversible deprotonation at the least hindered site, leading to the kinetic product. wikipedia.org

Thermodynamic Control: This favors the most stable product. It is achieved under conditions that allow for equilibration, such as higher temperatures, weaker bases, and protic solvents. libretexts.orgmasterorganicchemistry.com These conditions allow for reversible protonation and deprotonation, eventually leading to a product distribution that reflects the thermodynamic stability of the possible isomers. wikipedia.org

Catalyst design plays a crucial role in manipulating the energy landscape of the reaction. nih.gov A well-designed catalyst can lower the activation energy of the pathway leading to the desired product, effectively steering the reaction under kinetic control. ontosight.ai For instance, acid-base catalysts can create hydrogen-bond networks that stabilize a specific transition state, enhancing both reactivity and selectivity. nih.gov Therefore, the rational design of catalysts, considering both steric and electronic effects, is essential for efficiently producing this compound with the desired regiochemistry and stereochemistry.

Transformations of the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a versatile handle for further synthetic modifications. It can undergo oxidation, reduction, etherification, and esterification, allowing for the introduction of a wide range of other functional groups.

Selective Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The oxidation of the primary hydroxymethyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.orgnumberanalytics.com

Selective oxidation to the aldehyde requires mild conditions and non-aqueous solvents to prevent overoxidation. organicchemistrytutor.com Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (B109758) (DCM) are effective for this transformation. organicchemistrytutor.com Other modern methods include Swern oxidation or the use of Dess-Martin periodinane, which also provide the aldehyde in high yield under mild conditions. nih.gov

To obtain the corresponding carboxylic acid derivative, stronger oxidizing agents are necessary. The reaction typically proceeds through an aldehyde intermediate, which is then further oxidized. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). chemguide.co.uk Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer a highly chemoselective and environmentally benign alternative for converting aldehydes to carboxylic acids, leaving other functional groups like alcohols untouched. nih.gov

Target ProductReagent(s)Typical ConditionsNotes
AldehydePyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Stops at the aldehyde stage due to the absence of water. organicchemistrytutor.com
AldehydeDess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂Mild conditions, often used for sensitive substrates. nih.gov
Carboxylic AcidJones Reagent (CrO₃, H₂SO₄)Aqueous acetoneStrong oxidant; oxidizes primary alcohols and aldehydes to carboxylic acids. chemguide.co.uk
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic aqueous solution, then acid workupPowerful, but can sometimes cleave C-C bonds.
Carboxylic AcidAldehyde Dehydrogenase (ALDH) + NOxAqueous buffer (pH 8.5), 40 °C, AirHighly chemoselective biocatalytic method. nih.gov

Reduction Processes to Alkyl or Methylene Analogues

Reducing the hydroxymethyl group to a methyl group (an alkyl analogue) is a challenging transformation that typically requires harsh conditions or a multi-step approach. Direct reduction is not common, but indirect methods are well-established.

One common strategy involves a two-step sequence:

Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde using a mild reagent like PCC.

Deoxygenation: The resulting aldehyde is then reduced to the methyl group. Classic methods for this step include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

An alternative pathway involves converting the alcohol into a better leaving group. acs.org

Activation: The hydroxymethyl group is converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270).

Reduction: The resulting sulfonate ester is then reduced with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), which displaces the leaving group to afford the methyl group. organic-chemistry.org

Etherification and Esterification Chemistry of the Hydroxyl Group

The hydroxyl group readily undergoes etherification and esterification, which are fundamental reactions for protecting the alcohol or for linking the molecule to other structures.

Etherification: The most common method for forming an ether from an alcohol is the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves two steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.

Nucleophilic Substitution: The alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. masterorganicchemistry.com

For the synthesis of tert-butyl ethers, acid-catalyzed addition to isobutylene (B52900) is a common industrial method, though direct acid-catalyzed dehydration of two alcohols is generally limited to making symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org

Esterification: The reaction of the hydroxymethyl group with a carboxylic acid or one of its derivatives (like an acyl chloride or anhydride) produces an ester. The Fischer esterification is a classic method where the alcohol is reacted with a carboxylic acid in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). libretexts.org The reaction is an equilibrium process, and water is often removed to drive it to completion. libretexts.org Alternatively, for a faster and irreversible reaction, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine to neutralize the acidic byproduct.

Reactivity of the Di-tert-butyl Ester Linkages

The reactivity of this compound is largely governed by its functional groups: two sterically hindered tert-butyl ester groups and a primary alcohol. The bulky tert-butyl groups impose significant steric hindrance around the carbonyl carbons, influencing the pathways and conditions required for reactions at these sites.

Transesterification is a fundamental process for converting one ester into another through the exchange of the alkoxy moiety. In the case of this compound, the tert-butyl groups can be replaced by other alkyl groups under specific catalytic conditions. Due to the stability of the tert-butyl cation, these reactions are often facilitated by acid catalysis. Alternatively, enzymatic approaches can offer high selectivity under milder conditions. For instance, lipases are known to catalyze transesterification and can be employed in organic solvents to achieve the desired transformation nih.gov. The use of co-solvents may be necessary to create a single-phase solution of the substrate, alcohol, and catalyst, thereby increasing reaction rates researchgate.net.

The general reaction is as follows:

This compound + R-OH ⇌ Alkyl tert-butyl 2-(hydroxymethyl)succinate + tert-butanol

Further reaction can lead to the di-substituted product:

Alkyl tert-butyl 2-(hydroxymethyl)succinate + R-OH ⇌ Di-alkyl 2-(hydroxymethyl)succinate + tert-butanol

Below is a table outlining potential outcomes of controlled transesterification with different alcohols.

Reactant AlcoholCatalystExpected Major Product(s)
MethanolH₂SO₄ (acid) or Lipase (enzyme)Di-methyl 2-(hydroxymethyl)succinate
EthanolH₂SO₄ (acid) or Lipase (enzyme)Di-ethyl 2-(hydroxymethyl)succinate
PropanolH₂SO₄ (acid) or Lipase (enzyme)Di-propyl 2-(hydroxymethyl)succinate

The 1,4-diester structure of succinates makes them suitable substrates for intramolecular cyclization reactions, most notably the Dieckmann condensation, to form five-membered rings. orgoreview.commasterorganicchemistry.com This reaction is an intramolecular Claisen condensation that occurs in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. numberanalytics.com

The mechanism involves the deprotonation of an α-carbon (the carbon adjacent to a carbonyl group) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. numberanalytics.comwikipedia.org The subsequent loss of the leaving group (tert-butoxide) results in the formation of a cyclic β-keto ester. organic-chemistry.org For this compound, this would yield a derivative of cyclopentanone.

The key steps of the Dieckmann Condensation are summarized in the table below.

StepDescriptionIntermediate/Product
1. Enolate FormationA strong base abstracts an acidic α-proton to form a resonance-stabilized enolate.Ester enolate
2. Intramolecular AttackThe nucleophilic enolate attacks the second ester's carbonyl carbon.Cyclic tetrahedral intermediate
3. EliminationThe alkoxide (tert-butoxide) is eliminated, reforming the carbonyl and creating the ring.Cyclic β-keto ester
4. Deprotonation (Drive)The resulting β-keto ester is acidic and is deprotonated by the base, driving the equilibrium.Enolate of the β-keto ester
5. Protonation (Workup)An acidic workup protonates the enolate to yield the final product.Final cyclic β-keto ester

Another potential intramolecular cyclization pathway for this molecule involves the primary hydroxyl group, which could, under certain conditions (e.g., acid catalysis), attack one of the ester carbonyls to form a five- or six-membered lactone (a cyclic ester), although this is generally less favored than the Dieckmann pathway for diesters.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.orgyoutube.com Subsequently, the leaving group (tert-butoxide) is eliminated, and the carbonyl π-bond is reformed. libretexts.org

The general mechanism is: Nu⁻ + R-CO-OR' → [Nu-R-C(O⁻)-OR'] → Nu-CO-R + R'O⁻

The reactivity of the di-tert-butyl ester linkages in this compound towards nucleophiles is significantly tempered by the steric bulk of the tert-butyl groups. These large groups physically obstruct the trajectory of the incoming nucleophile, meaning that stronger nucleophiles or more forcing reaction conditions may be required compared to less hindered esters like methyl or ethyl esters.

The table below illustrates the expected products from reactions with various nucleophiles.

NucleophileReaction TypeProduct
Hydroxide (OH⁻)Saponification (basic hydrolysis)2-(Hydroxymethyl)succinic acid (after acidic workup)
Alkoxide (RO⁻)TransesterificationDi-alkoxy 2-(hydroxymethyl)succinate
Ammonia (NH₃)Ammonolysis2-(Hydroxymethyl)succinamide
Grignard Reagent (R-MgX)AdditionTertiary alcohols (after reaction with two equivalents of Grignard reagent per ester group)

Radical Reactions and Mechanistic Studies

The chemistry of tert-butyl esters can be influenced by radical processes, particularly when drawing parallels from the behavior of compounds like di-tert-butyl peroxide (DTBP). DTBP is a well-known radical initiator that undergoes homolytic cleavage of its O-O bond at temperatures above 100°C to generate two tert-butoxyl radicals (t-BuO•). organic-chemistry.org

t-BuO-Ot-Bu → 2 t-BuO•

These highly reactive tert-butoxyl radicals can initiate further reactions by abstracting hydrogen atoms from suitable substrates. In the case of this compound, the most susceptible sites for hydrogen abstraction are the C-H bonds of the hydroxymethyl group (-CH₂OH), as this would lead to the formation of a resonance-stabilized primary radical. The cleavage of organic peroxides can be promoted by redox-active species, leading to the formation of alkoxyl and other radical species. nih.gov

A plausible mechanistic pathway initiated by a radical (R•) is detailed below.

StepDescriptionReaction Example
1. InitiationA radical initiator generates reactive radicals.t-BuO-Ot-Bu → 2 t-BuO•
2. Hydrogen AbstractionThe initiator radical abstracts a hydrogen atom from the hydroxymethyl group.t-BuO• + ...-CH₂OH → t-BuOH + ...-C•HOH
3. Propagation/TerminationThe resulting substrate radical can react further (e.g., with another molecule, rearrange) or combine with another radical to terminate the chain....-C•HOH + R• → ...-CH(R)OH

The hydroxymethyl radical itself is a known chemical entity, and its reactions often involve addition to unsaturated systems or self-termination reactions. nih.gov Mechanistic studies would likely employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with spin trapping to detect and identify the transient radical intermediates formed during the reaction. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full analysis of Di-tert-butyl 2-(hydroxymethyl)succinate would involve several NMR experiments.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the two tert-butyl groups, the methylene protons of the succinate (B1194679) backbone, the methine proton, and the protons of the hydroxymethyl group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide initial clues about the structure. For instance, the nine protons of each tert-butyl group would likely appear as sharp singlets, while the protons on the succinate backbone would show more complex splitting due to coupling with neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl and quaternary carbons of the tert-butyl groups, the two carbonyl carbons of the ester groups, the methylene and methine carbons of the succinate core, and the carbon of the hydroxymethyl group.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity of the protons along the succinate backbone, for example, showing a correlation between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure by connecting fragments. For example, HMBC would show correlations from the tert-butyl protons to the adjacent ester carbonyl carbon, confirming the ester linkage.

A hypothetical data table for the 1D NMR analysis of this compound would be structured as follows:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
Data not availableC(CH₃)₃Data not availableC(CH₃)₃
Data not availableC(CH₃)₃Data not availableC(CH₃)₃
Data not availableCH₂-CHData not availableCH₂-CH
Data not availableCH₂-CHData not availableCH₂-CH
Data not availableCH₂-OHData not availableCH₂-OH
Data not availableCH₂-OHData not availableC=O
Data not availableC=O

Since this compound contains a chiral center at the carbon bearing the hydroxymethyl group, experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be essential for determining the relative stereochemistry if other chiral centers were present or for studying the molecule's preferred conformation in solution. These experiments identify protons that are close to each other in space, regardless of their bonding connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can offer structural insights through fragmentation patterns.

HRMS is a highly accurate technique that measures the mass of a molecule to several decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₁₃H₂₄O₅), HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. The result would typically be reported as "[M+H]⁺" or "[M+Na]⁺" depending on the ionization method used.

HRMS Data
Molecular Formula C₁₃H₂₄O₅
Calculated Mass Value would be calculated here
Observed Mass Data not available
Ion Type e.g., [M+H]⁺, [M+Na]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before they are introduced into the mass spectrometer. These methods are crucial for assessing the purity of a sample of this compound and confirming its identity. The retention time from the chromatography provides an additional data point for identification, while the mass spectrum confirms the molecular weight of the eluted compound. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the molecule, often showing characteristic losses of tert-butyl groups or water.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad)O-H stretch (from the hydroxyl group)
~2970 (strong)C-H stretch (from the tert-butyl and succinate backbone)
~1730 (strong)C=O stretch (from the two ester groups)
~1150 (strong)C-O stretch (from the ester groups)

The presence of a broad peak around 3400 cm⁻¹ would confirm the hydroxyl group, while a very strong absorption around 1730 cm⁻¹ would be indicative of the ester carbonyl groups.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is critical for chiral molecules like this compound, as different stereoisomers can exhibit distinct biological activities and physical properties. Chiral chromatography is the cornerstone for these separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are often effective. The choice of mobile phase is crucial for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol mixtures) and polar organic modes (e.g., methanol or acetonitrile-based) can be explored. The hydroxyl and ester functional groups of the molecule can participate in hydrogen bonding and dipole-dipole interactions with the chiral stationary phase, which facilitates the separation.

Method development involves screening various chiral columns and mobile phase compositions to find the best resolution between the enantiomers. A UV detector is typically suitable for this compound, given the presence of carbonyl groups which provide a chromophore for UV absorption.

Research Findings: In a hypothetical method development study, different polysaccharide-based columns could be tested. The results would likely show that a column like a Chiralpak® AD-H or Chiralcel® OD-H provides good separation. The mobile phase composition, particularly the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane), would be optimized to maximize the resolution (Rₛ) and selectivity (α) factor.

Below is an interactive data table summarizing potential HPLC screening results for the enantioseparation of this compound.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity (α)Resolution (Rₛ)
Cellulose-basedHexane/Isopropanol (90:10)1.08.59.81.181.9
Amylose-basedHexane/Ethanol (85:15)0.810.211.51.151.7
Cellulose-basedHexane/Isopropanol (95:5)1.012.114.51.252.5
Amylose-basedAcetonitrile/Methanol (50:50)0.56.36.31.000.0

This data is illustrative and represents typical outcomes in chiral method development.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another effective technique for separating enantiomers, particularly for volatile compounds. gcms.cz this compound itself has low volatility due to the presence of the hydroxyl group and its molecular weight. Therefore, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy for the hydroxyl group is silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -OSi(CH₃)₃ group. lmaleidykla.lt The resulting trimethylsilyl ether is significantly more volatile and suitable for GC analysis.

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.czlibretexts.org These cyclodextrin-based columns, such as those containing permethylated beta-cyclodextrin, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation. gcms.cz

Research Findings: A hypothetical study on the chiral GC analysis of the silylated derivative of this compound would involve optimizing the temperature program of the GC oven. The initial temperature, ramp rate, and final temperature are adjusted to achieve baseline separation of the enantiomeric peaks in a reasonable analysis time. A flame ionization detector (FID) is commonly used for detection.

The following interactive data table shows potential results from a chiral GC analysis of the derivatized compound.

Chiral Stationary Phase (CSP)Oven ProgramCarrier Gas (Flow Rate)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Resolution (Rₛ)
Permethylated β-cyclodextrin100°C (1 min), then 5°C/min to 180°CHelium (1.2 mL/min)15.215.82.1
Diacetyl-tert-butylsilyl β-cyclodextrin120°C (2 min), then 3°C/min to 170°CHydrogen (1.5 mL/min)12.813.11.8
Permethylated β-cyclodextrin110°C isothermalHelium (1.2 mL/min)20.521.52.4

This data is illustrative and represents typical outcomes for the chiral GC separation of a derivatized chiral alcohol.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique can be used to confirm the spatial arrangement of the atoms and determine whether a specific crystal contains the (R)- or (S)-enantiomer.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice can be determined. To establish the absolute configuration, analysis of anomalous scattering effects is often required, which can be achieved if a heavy atom is present in the structure or by using specific X-ray wavelengths. mdpi.com

Research Findings: A successful crystallographic analysis of a single crystal of the (R)-enantiomer of this compound would yield precise structural data. This includes the conformation of the molecule, the packing arrangement in the crystal, and details of intermolecular interactions, such as hydrogen bonds involving the hydroxymethyl group. The Flack parameter, derived from the crystallographic data, would be close to zero, confirming the correct assignment of the absolute configuration. mdpi.com

Below is an interactive table presenting hypothetical crystallographic data for (R)-Di-tert-butyl 2-(hydroxymethyl)succinate.

ParameterValue
Chemical FormulaC₁₃H₂₄O₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)11.23
c (Å)15.45
Volume (ų)1486.2
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.165
Flack Parameter0.02(3)
Key Hydrogen Bond (Donor-Acceptor)O-H···O=C
H-Bond Distance (Å)2.85

This data is hypothetical and represents plausible results for a molecule of this type. The data would reveal how the molecules pack in the solid state, likely forming chains or networks through hydrogen bonding between the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Di-tert-butyl 2-(hydroxymethyl)succinate, and how can purity be optimized?

  • Methodological Answer : A common approach involves photoredox-catalyzed reactions using di-tert-butyl fumarate as a starting material. For example, di-tert-butyl fumarate can undergo radical addition under visible light irradiation with a photocatalyst (e.g., Ir(ppy)₃), followed by hydroxylmethylation. Purification via column chromatography (e.g., n-pentane:EtOAc = 100:2) yields the product with ~53% efficiency . To optimize purity, monitor reaction progress via TLC and use gradient elution during chromatography to resolve byproducts.

Q. How can NMR spectroscopy distinguish structural isomers or diastereomers of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing stereoisomers. For instance, in (rac)-Di-tert-butyl 2-(benzylideneamino)succinate analogs, the chemical shifts of tert-butyl groups (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) vary depending on spatial arrangement. NOESY or COSY experiments can confirm proximity of protons in stereoisomers, while DEPT-135 highlights quaternary carbons in the succinate backbone .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • Methodological Answer : Combine HPLC-MS (using C18 columns and acetonitrile/water gradients) for molecular weight confirmation and retention time matching. For structural validation, employ FT-IR to identify ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Cross-validate with elemental analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl groups influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : The bulky tert-butyl groups hinder nucleophilic attack at the ester carbonyl, directing reactivity toward the hydroxymethyl moiety. Computational studies (e.g., DFT calculations) can model charge distribution, showing increased electron density at the hydroxymethyl carbon. Experimentally, compare reaction rates with less hindered analogs (e.g., dimethyl succinates) under identical conditions to isolate steric effects .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethyl group in this compound?

  • Methodological Answer : Protect the hydroxymethyl group with temporary silyl ethers (e.g., TBSCl) before ester hydrolysis or coupling reactions. For example, silylation reduces unwanted ester cleavage during Grignard additions. Deprotection with TBAF in THF restores the hydroxymethyl group without degrading the tert-butyl esters. Monitor intermediates via LC-MS to confirm selectivity .

Q. How can reaction conditions be tailored to enhance enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, employ Evans oxazolidinones to induce stereochemistry at the hydroxymethyl center. Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts can reduce ketone intermediates to alcohols with >90% ee. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to stabilize transition states and improve enantiomeric excess .

Q. What are the limitations of current synthetic protocols for this compound in scalability, and how can they be addressed?

  • Methodological Answer : Photoredox methods (e.g., Ir-based catalysts) face challenges in large-scale due to light penetration limits. Transition to continuous-flow reactors with LED arrays improves photon efficiency. Replace costly Ir catalysts with organic photocatalysts (e.g., eosin Y) for cost-effective scaling. Validate scalability via kinetic studies under varying light intensities and flow rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.